Cas no 2229298-38-6 (1-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxycyclobutane-1-carboxylic acid)

1-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxycyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxycyclobutane-1-carboxylic acid
- EN300-1989034
- 2229298-38-6
-
- インチ: 1S/C12H11ClO5/c13-8-1-6(2-9-10(8)18-5-17-9)12(11(15)16)3-7(14)4-12/h1-2,7,14H,3-5H2,(H,15,16)
- InChIKey: PUFCJMHYWMKJRD-UHFFFAOYSA-N
- ほほえんだ: ClC1=C2C(=CC(=C1)C1(C(=O)O)CC(C1)O)OCO2
計算された属性
- せいみつぶんしりょう: 270.0295011g/mol
- どういたいしつりょう: 270.0295011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 354
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 76Ų
1-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxycyclobutane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1989034-0.5g |
1-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2229298-38-6 | 0.5g |
$1084.0 | 2023-09-16 | ||
Enamine | EN300-1989034-5.0g |
1-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2229298-38-6 | 5g |
$3273.0 | 2023-05-23 | ||
Enamine | EN300-1989034-1g |
1-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2229298-38-6 | 1g |
$1129.0 | 2023-09-16 | ||
Enamine | EN300-1989034-0.1g |
1-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2229298-38-6 | 0.1g |
$993.0 | 2023-09-16 | ||
Enamine | EN300-1989034-1.0g |
1-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2229298-38-6 | 1g |
$1129.0 | 2023-05-23 | ||
Enamine | EN300-1989034-0.05g |
1-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2229298-38-6 | 0.05g |
$948.0 | 2023-09-16 | ||
Enamine | EN300-1989034-10g |
1-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2229298-38-6 | 10g |
$4852.0 | 2023-09-16 | ||
Enamine | EN300-1989034-10.0g |
1-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2229298-38-6 | 10g |
$4852.0 | 2023-05-23 | ||
Enamine | EN300-1989034-0.25g |
1-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2229298-38-6 | 0.25g |
$1038.0 | 2023-09-16 | ||
Enamine | EN300-1989034-2.5g |
1-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2229298-38-6 | 2.5g |
$2211.0 | 2023-09-16 |
1-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxycyclobutane-1-carboxylic acid 関連文献
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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10. A capped trigonal prismatic cobalt(ii) complex as a structural archetype for single-ion magnets†Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
1-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxycyclobutane-1-carboxylic acidに関する追加情報
1-(7-Chloro-1,3-dioxaindan-5-yl)-3-hydroxycyclobutane-1-carboxylic Acid: A Comprehensive Overview
1-(7-Chloro-1,3-dioxaindan-5-yl)-3-hydroxycyclobutane-1-carboxylic acid (CAS No. 2229298-38-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of cyclobutane carboxylic acids and is characterized by the presence of a chlorinated dioxaindan ring, which imparts specific chemical and biological properties.
The chlorinated dioxaindan moiety in 1-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxycyclobutane-1-carboxylic acid is a key structural element that contributes to its stability and reactivity. The presence of the chlorine atom at the 7-position of the dioxaindan ring enhances the compound's lipophilicity, which is crucial for its ability to cross biological membranes and interact with target proteins. Additionally, the hydroxy group on the cyclobutane ring provides a site for hydrogen bonding and can influence the compound's solubility and bioavailability.
Recent studies have explored the potential of 1-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxycyclobutane-1-carboxylic acid in various therapeutic areas. One notable area of research is its anti-inflammatory properties. In vitro assays have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent. These findings are particularly relevant in the context of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory effects, 1-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxycyclobutane-1-carboxylic acid has also shown promise in neurodegenerative disorders. Preclinical studies have indicated that this compound can modulate the activity of certain enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). By inhibiting these enzymes, the compound may help to improve cognitive function and slow down disease progression in conditions like Alzheimer's disease.
The pharmacokinetic profile of 1-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxycyclobutane-1-carboxylic acid has been extensively studied to optimize its therapeutic potential. In animal models, this compound exhibits good oral bioavailability and a favorable half-life, making it suitable for chronic administration. Additionally, it has been shown to have low toxicity and minimal side effects, which are critical factors for its clinical development.
In terms of synthetic chemistry, the preparation of 1-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxycyclobutane-1-carboxylic acid involves several steps that require precise control over reaction conditions. The synthesis typically begins with the formation of the dioxaindan ring through a series of cyclization reactions, followed by the introduction of the chlorine atom at the 7-position. The final step involves coupling this intermediate with a hydroxycyclobutane carboxylic acid derivative to yield the target compound.
The structural complexity of 1-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxycyclobutane-1-carboxylic acid also makes it an interesting subject for computational studies. Molecular dynamics simulations have provided insights into its conformational behavior and interactions with biological targets. These computational models can guide further optimization efforts to enhance the compound's potency and selectivity.
In conclusion, 1-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxycyclobutane-1-carboxylic acid (CAS No. 2229298-38-6) represents a promising candidate for further development in medicinal chemistry. Its unique chemical structure and diverse biological activities make it a valuable tool for both basic research and drug discovery. Ongoing studies are expected to uncover additional therapeutic applications and refine its pharmacological profile.
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